molecular formula C19H30N2O4S B5451256 N-(1-METHOXYPROPAN-2-YL)-1-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

N-(1-METHOXYPROPAN-2-YL)-1-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B5451256
M. Wt: 382.5 g/mol
InChI Key: ATJFIEXUXLEEMZ-UHFFFAOYSA-N
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Description

N-(1-METHOXYPROPAN-2-YL)-1-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of sulfonyl piperidine derivatives

Properties

IUPAC Name

N-(1-methoxypropan-2-yl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4S/c1-13-10-14(2)18(15(3)11-13)26(23,24)21-8-6-17(7-9-21)19(22)20-16(4)12-25-5/h10-11,16-17H,6-9,12H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJFIEXUXLEEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NC(C)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-METHOXYPROPAN-2-YL)-1-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Methoxypropan-2-yl Group: This step may involve alkylation reactions using methoxypropan-2-yl halides.

    Formation of the Carboxamide Group: This can be achieved through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-METHOXYPROPAN-2-YL)-1-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce sulfides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-METHOXYPROPAN-2-YL)-1-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets like enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(1-METHOXYPROPAN-2-YL)-1-(2,4,6-TRIMETHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE: Similar compounds might include other sulfonyl piperidine derivatives with different substituents.

    This compound: Compounds with similar functional groups but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties.

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